molecular formula C8H9ClFNO B13077348 2-Chloro-5-(2-fluoroethoxy)aniline

2-Chloro-5-(2-fluoroethoxy)aniline

Cat. No.: B13077348
M. Wt: 189.61 g/mol
InChI Key: UMFGLSRIKKEUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-fluoroethoxy)aniline is a fluorinated aniline derivative characterized by a chloro group at the 2-position and a 2-fluoroethoxy substituent at the 5-position of the benzene ring. Its molecular formula is C₈H₈ClFNO, with a molecular weight of 203.61 g/mol . The compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of NMDA receptor ligands, as evidenced by its role in the preparation of guanidine derivatives targeting neurological applications . Its synthesis involves alkylation with 2-fluoroethyl bromide under basic conditions (K₂CO₃/KI in DMF/THF at 80°C), followed by condensation with other intermediates, achieving yields up to 70% .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-chloro-5-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5H,3-4,11H2

InChI Key

UMFGLSRIKKEUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCF)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-5-nitroaniline with 2-fluoroethanol under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(2-fluoroethoxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

  • Antimicrobial Agents : This compound has been investigated for its efficacy in synthesizing antimicrobial agents. Research indicates that derivatives of aniline compounds exhibit significant antibacterial activity, making them valuable in developing new antibiotics .
  • Anti-cancer Drugs : The compound's ability to form derivatives with specific functional groups has been explored in the context of anti-cancer drug development. Studies have shown that modifications to the aniline structure can enhance the efficacy of certain chemotherapeutic agents .

Agrochemical Applications

The agricultural sector benefits from the use of this compound as a precursor for various pesticides and herbicides.

  • Herbicide Synthesis : The compound has been utilized in synthesizing herbicides that target specific plant growth mechanisms. Its fluorinated ethoxy group enhances the bioactivity and selectivity of the resulting herbicides, making them more effective against resistant weed species .
  • Insecticides : Research has highlighted the compound's potential in developing insecticides that are less harmful to non-target organisms while effectively controlling pest populations. The incorporation of halogen atoms into the molecular structure is known to improve insecticidal properties .

Material Science Applications

In material science, this compound is noted for its role in producing advanced materials.

  • Polymeric Materials : The compound is used as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties. These polymers find applications in electronics, coatings, and composites .
  • Non-linear Optical Materials : Recent studies have indicated that derivatives of this compound can be employed in creating non-linear optical materials, which are essential for applications in telecommunications and laser technology .

Case Study 1: Antimicrobial Activity

A study conducted on various aniline derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the aniline structure could lead to enhanced potency against resistant strains, paving the way for new antibiotic formulations.

Case Study 2: Herbicide Development

Research into herbicides synthesized from this compound showed promising results in controlling specific weed species without adversely affecting crop yields. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsAntimicrobial agentsEffective against resistant bacteria
Anti-cancer drugsEnhanced efficacy through structural modification
AgrochemicalsHerbicide synthesisTargeted action with reduced non-target effects
Insecticide developmentImproved safety profile for non-target organisms
Material SciencePolymeric materialsEnhanced thermal/mechanical properties
Non-linear optical materialsApplications in telecommunications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 2-fluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of the trifluoromethyl group in analogs like 5-Chloro-2-(trifluoromethyl)aniline .
  • Lipophilicity : The trifluoroethoxy substituent in 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline increases hydrophobicity (logP ~2.8) compared to the target compound (estimated logP ~2.1) due to additional fluorine atoms .
  • Steric Hindrance: Bulkier substituents, such as 2-phenylethoxy or dimethylphenoxy groups, may reduce reactivity in coupling reactions compared to the smaller 2-fluoroethoxy group .

Research Findings and Molecular Interactions

  • Spectroscopic Differences : Fluoroaniline isomers, such as 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, show distinct IR and Raman spectra due to substituent positioning, implying similar variability in the target compound’s interactions .
  • Docking Studies : Molecular docking of fluoroaniline derivatives reveals that electron-withdrawing groups (e.g., CF₃) enhance binding affinity to enzymes like acetylcholinesterase compared to alkoxy substituents .

Key Notes and Limitations

Toxicological Data: Limited safety data exist for this compound, whereas analogs like 2-chloro-5-(oxazol-4-yl)aniline have documented GHS hazard classifications (e.g., acute toxicity) .

Commercial Availability : The target compound is priced at €253/g (1g scale), significantly costlier than simpler analogs like 5-Chloro-2-(trifluoromethyl)aniline (JPY 16,000/5g ≈ €100/5g) .

Research Gaps : Comparative studies on metabolic stability or in vivo efficacy of fluoroethoxy versus trifluoromethyl analogs are lacking.

Biological Activity

2-Chloro-5-(2-fluoroethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features a chlorine atom at the 2-position and a 2-fluoroethoxy group at the 5-position of the aniline ring, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C₈H₈ClFNO, and it is synthesized through various chemical reactions involving substitution and functional group modifications. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. The specific methods can vary, but they typically aim to optimize yield and purity using advanced techniques such as continuous flow reactors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial, antifungal, and potential anticancer properties. These activities are primarily attributed to its ability to interact with various enzymes and receptors within biological systems.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of compounds structurally related to this compound. For instance, derivatives with similar halogen and ether functionalities have demonstrated significant efficacy against various bacterial strains. In comparative studies, certain compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound MIC (µM) Activity
This compoundTBDAntimicrobial
Fluconazole (standard)40Antifungal
Ciprofloxacin (standard)TBDAntibacterial

The specific mechanism of action often involves binding to active sites on proteins or interacting with cellular membranes, thereby altering their function. For example, molecular docking studies suggest that similar compounds inhibit biofilm formation in Candida albicans by targeting specific proteins involved in biofilm development .

Case Studies and Research Findings

A significant case study highlighted the interaction of halogenated anilines with bacterial membranes. The study found that compounds like this compound could disrupt membrane integrity, leading to increased permeability and subsequent cell death in susceptible bacterial strains. This was particularly noted in studies involving Staphylococcus aureus and Escherichia coli, where treated cells exhibited morphological changes indicative of membrane damage .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : It can alter membrane fluidity and integrity, leading to cell lysis.
  • Biofilm Inhibition : Studies have shown its potential to inhibit biofilm formation by interfering with quorum sensing mechanisms in bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.